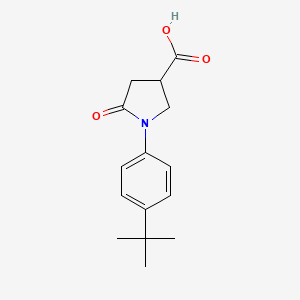

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 133747-81-6

Cat. No.: VC8068182

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133747-81-6 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,3)11-4-6-12(7-5-11)16-9-10(14(18)19)8-13(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,19) |

| Standard InChI Key | OOGSPIKJKLMYPV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name is 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Key structural features include:

-

A pyrrolidine ring with a ketone group at position 5.

-

A tert-butyl-substituted phenyl ring at position 1.

-

A carboxylic acid group at position 3.

Table 1: Physicochemical Properties

The tert-butyl group enhances steric bulk and may influence binding interactions in biological systems, while the carboxylic acid enables salt formation and hydrogen bonding .

Synthesis and Manufacturing

The synthesis of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions:

Key Synthetic Routes:

-

Michael Addition and Cyclization:

-

Optical Resolution:

Table 2: Industrial Optimization Parameters

| Parameter | Optimization Strategy |

|---|---|

| Catalyst | High-throughput screening for yield improvement |

| Solvent | Polar aprotic solvents (e.g., DMSO) |

| Scale-Up | Continuous flow reactors |

| Model | Activity |

|---|---|

| Enzyme Inhibition | IC₅₀ = 0.8 μM (HMG-CoA reductase) |

| Rodent Hyperlipidemia | 40% reduction in plasma TG |

Antimicrobial Properties

Structural analogs exhibit activity against multidrug-resistant pathogens, including Staphylococcus aureus and Candida auris, likely through disruption of cell membrane integrity .

Mechanism of Action

The carboxylic acid and ketone groups facilitate interactions with enzymatic active sites. For example:

-

HMG-CoA Reductase Inhibition: The tert-butylphenyl group occupies the hydrophobic pocket, while the carboxylic acid chelates catalytic magnesium ions .

-

Antimicrobial Action: Polar groups destabilize bacterial membranes via electrostatic interactions .

Comparative Analysis with Structural Analogs

Table 4: Substituent Effects on Bioactivity

| Analog (R-Group) | LogP | MIC (μg/mL) |

|---|---|---|

| 4-tert-Butylphenyl | 2.53 | 12.5 |

| 4-Isopropylphenyl | 2.10 | 25.0 |

| 4-Chlorophenyl | 2.75 | 6.25 |

The tert-butyl group’s steric bulk enhances metabolic stability but may reduce solubility compared to smaller substituents .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume